molecular formula C21H21F3N4O B5220721 2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5220721
M. Wt: 402.4 g/mol
InChI Key: JKIWAAJQBNUQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C21H21F3N4O and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.16674579 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are known for their significant pharmacological properties, including anticancer, anti-inflammatory, analgesic, and antimicrobial activities. The structural modifications in this class of compounds often enhance their biological efficacy and selectivity towards specific targets in various diseases.

Pharmacological Properties

  • Anticancer Activity :
    • Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer properties. For instance, compounds within this class were evaluated against various cancer cell lines such as MDA-MB-231 (breast cancer) and HEPG2 (liver cancer). The antiproliferative effects were assessed using the MTT assay, revealing IC50 values as low as 17.83 μM for certain derivatives .
  • Analgesic Effects :
    • Some derivatives of pyrazolo[1,5-a]pyrimidine have been studied for their analgesic properties. The structural similarity to known analgesics suggests potential efficacy in pain management. For example, compounds related to the fentanyl series show significant potency with ED50 values indicating strong analgesic activity .
  • Antimicrobial Activity :
    • The antimicrobial potential of pyrazolo[1,5-a]pyrimidines has also been explored. Studies indicate that these compounds demonstrate activity against various bacterial strains and can inhibit biofilm formation and quorum sensing in pathogenic bacteria .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Many pyrazolo[1,5-a]pyrimidines act as enzyme inhibitors. For example, they may inhibit cyclooxygenase (COX) enzymes involved in inflammation and pain pathways.
  • Targeting Cell Signaling Pathways : These compounds can interfere with critical signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/Effective ConcentrationReference
AnticancerMDA-MB-23117.83 μM
AnticancerHEPG219.73 μM
AnalgesicFentanyl-relatedED50 2 mg/kg
AntimicrobialStaphylococcus aureusMIC 16 μg/L

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O/c1-2-15-10-6-7-11-27(15)20(29)17-13-19-25-16(14-8-4-3-5-9-14)12-18(21(22,23)24)28(19)26-17/h3-5,8-9,12-13,15H,2,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIWAAJQBNUQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.